9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine
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Overview
Description
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and chemical applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anti-cancer, anti-microbial, and anti-inflammatory activities
Preparation Methods
The synthesis of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of a base, followed by cyclization to form the acridine ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding acridone derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroacridine derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the replication and transcription processes, leading to cell death in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and kinases, further contributing to its biological activity .
Comparison with Similar Compounds
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.
9-(4-Chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine: Studied for its anti-cancer properties.
Ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate: Used as a corrosion inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other acridine derivatives .
Properties
IUPAC Name |
9-chloro-5-methyl-1,2,3,4-tetrahydroacridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLGFHXSSXULPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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